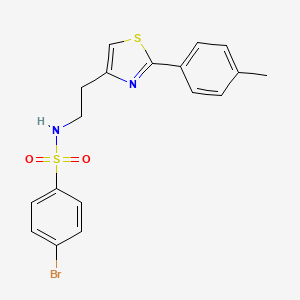
4-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The compound was synthesized with a yield of 58% . The 1H NMR and 13C NMR data were provided, and the mass spectrometry data confirmed the molecular weight .Molecular Structure Analysis
The crystal structure of the compound has been determined . It is a monoclinic structure with space group P 2 1 / c .Chemical Reactions Analysis
The compound was synthesized as part of a series of reactions . The 1H NMR and 13C NMR data provided information about the chemical shifts of the protons and carbons in the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 359.247 . Other physical and chemical properties such as solubility, boiling point, and specific gravity are not mentioned in the resources.Wissenschaftliche Forschungsanwendungen
Photosensitization and Photodynamic Therapy
One notable application of derivatives similar to 4-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is in the field of photosensitization for photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a zinc(II) phthalocyanine substituted with a derivative closely related to the chemical . The compound exhibited promising properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitization mechanisms in cancer treatment via PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antidiabetic and Antimicrobial Agents
Faidallah, Al-Mohammadi, Alamry, and Khan (2016) investigated fluoropyrazolesulfonylurea and thiourea derivatives for their hypoglycemic effects. They synthesized compounds through condensation reactions involving 4-hydrazino benzenesulfonamide hydrochloride and discovered significant antidiabetic activity. Moreover, the study highlighted the potential of these compounds as leads for future drug discovery targeting diabetes, showing favorable drug-like profiles based on structure–activity relationship (SAR) and in silico drug-relevant properties calculations (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).
Anti-Inflammatory and Antimicrobial Agents
Bekhit, Ashour, Abdel Ghany, Bekhit, and Baraka (2008) synthesized pyrazolyl benzenesulfonamide derivatives and evaluated them as anti-inflammatory and antimicrobial agents. Their findings indicated that some derivatives showed superior activity compared to indomethacin, a well-known anti-inflammatory drug, with minimal gastrointestinal side effects. The compounds also displayed selective inhibitory activity towards COX-2 enzyme, making them promising candidates for further investigation in anti-inflammatory drug development (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets .
Mode of Action
Thiazole derivatives are known to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have diverse biological activities, which suggests that they may have varied pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
The biological activities of thiazole derivatives suggest that they may be influenced by a variety of environmental factors .
Eigenschaften
IUPAC Name |
4-bromo-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S2/c1-13-2-4-14(5-3-13)18-21-16(12-24-18)10-11-20-25(22,23)17-8-6-15(19)7-9-17/h2-9,12,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPICOPZPIFUXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


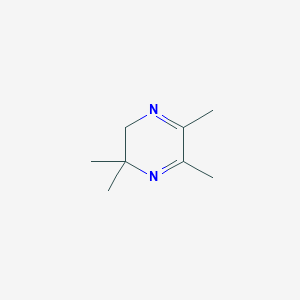
![2,6-Difluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2692337.png)
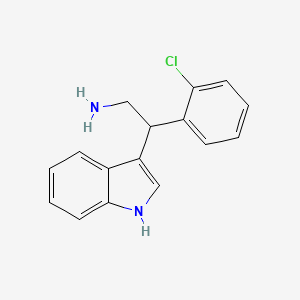
![N-(4-chlorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide](/img/structure/B2692339.png)
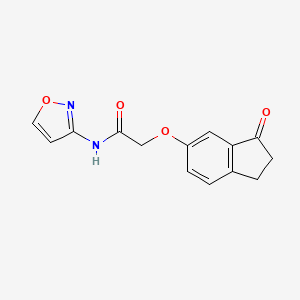
![(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2692341.png)
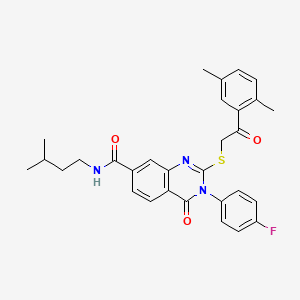
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2692346.png)
![[2-(Trifluoromethyl)oxan-2-yl]methanol](/img/structure/B2692351.png)
![Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylbutanoate](/img/structure/B2692352.png)
![N-[(2,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2692353.png)
![2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2692354.png)
![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2692357.png)